molecular formula C20H14O3S B2652029 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate CAS No. 331459-76-8

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate

Cat. No.: B2652029
CAS No.: 331459-76-8
M. Wt: 334.39
InChI Key: JGWUANPEPDUDHO-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C20H14O3S. It is a member of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a thiophene ring, a phenyl group, and an enone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate typically involves the reaction of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylic acid with appropriate reagents under controlled conditions. One common method includes the esterification of the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins, leading to the modulation of biological pathways. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylic acid
  • 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxamide
  • 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-sulfonate

Uniqueness

4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the enone and thiophene moieties allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWUANPEPDUDHO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.